molecular formula C14H24ClN B3119218 (2,4-Di-tert-butylphenyl)amine hydrochloride CAS No. 24837-39-6

(2,4-Di-tert-butylphenyl)amine hydrochloride

Cat. No.: B3119218
CAS No.: 24837-39-6
M. Wt: 241.8 g/mol
InChI Key: DBCJHLPTWJCXLY-UHFFFAOYSA-N
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Description

(2,4-Di-tert-butylphenyl)amine hydrochloride is a primary aromatic amine hydrochloride characterized by two bulky tert-butyl substituents at the 2- and 4-positions of the phenyl ring. Its molecular formula is C₁₄H₂₄ClN, with a molar mass of 241.80 g/mol (inferred from structurally related compounds in and ).

Properties

IUPAC Name

2,4-ditert-butylaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N.ClH/c1-13(2,3)10-7-8-12(15)11(9-10)14(4,5)6;/h7-9H,15H2,1-6H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBCJHLPTWJCXLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)N)C(C)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Di-tert-butylphenyl)amine hydrochloride typically involves the reaction of 2,4-di-tert-butylaniline with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure high yield and purity. The reaction conditions are optimized to minimize waste and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

(2,4-Di-tert-butylphenyl)amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce primary or secondary amines .

Scientific Research Applications

(2,4-Di-tert-butylphenyl)amine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,4-Di-tert-butylphenyl)amine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physical properties of (2,4-di-tert-butylphenyl)amine hydrochloride and its analogs:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents/Functional Groups Source
This compound C₁₄H₂₄ClN 241.80 Two tert-butyl groups (2,4-positions); amine
2-(2-tert-Butylphenoxy)ethylamine hydrochloride C₁₃H₂₂ClNO 243.78 2-tert-butylphenoxy; ethyl-methyl amine
(4-tert-Butylphenyl)methylamine hydrochloride C₁₄H₂₄ClN 241.80 4-tert-butyl benzyl; propyl amine
{[3-(4-tert-Butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride C₁₃H₁₇ClN₄O 280.76 Oxadiazole ring; 4-tert-butylphenyl
3-Amino-2-[(4-tert-butylphenyl)methyl]propyl 2,2-dimethylpropanoate hydrochloride C₂₀H₃₂ClNO₂ 362.93 Ester group; 4-tert-butyl benzyl

Key Comparative Analysis

Steric and Electronic Effects
  • Target Compound : The di-tert-butyl groups create substantial steric hindrance, reducing nucleophilic reactivity at the amine group. This bulkiness may also enhance lipid solubility compared to less hindered analogs .
  • The ethyl-methyl amine chain may improve flexibility in molecular interactions .
Solubility and Stability
  • Oxadiazole-containing analog (): The heterocyclic oxadiazole ring enhances π-π stacking interactions and metabolic stability, making it suitable for pharmaceutical applications. However, the reduced bulk compared to di-tert-butyl groups may lower lipid solubility .
  • However, esters are prone to hydrolysis under acidic or basic conditions, limiting stability .

Pharmaceutical Intermediates

  • The tert-butyl group is a common pharmacophore in drug design due to its ability to modulate lipophilicity and binding affinity. For example, (4-tert-butylphenyl)methylamine hydrochloride () could serve as an intermediate for neurotransmitters or enzyme inhibitors .

Material Science

  • Tris(2,4-di-tert-butylphenyl)phosphate (), a structurally related phosphite, is used as a stabilizer in polymers. This highlights the role of bulky aryl groups in preventing oxidative degradation, a property that may extend to amine hydrochlorides in specialty materials .

Limitations and Challenges

  • The discontinued status of this compound underscores challenges in large-scale synthesis or purification, possibly due to the steric hindrance complicating reaction kinetics .
  • Analogs with ester or ether linkages (e.g., ) face stability issues in biological systems, necessitating protective strategies in drug formulation .

Biological Activity

(2,4-Di-tert-butylphenyl)amine hydrochloride is a chemical compound that has garnered attention for its diverse biological activities. This compound is structurally related to various phenolic compounds and has been studied for its effects on cellular processes, antimicrobial properties, and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

  • Molecular Formula : C14_{14}H22_{22}ClN
  • Molecular Weight : 253.79 g/mol

The compound features two tert-butyl groups attached to a phenyl ring, which contributes to its hydrophobic nature and potential biological interactions.

1. Adipogenesis and Endocrine Disruption

Recent studies have indicated that this compound may act as an endocrine disruptor. It has been shown to activate peroxisome proliferator-activated receptor gamma (PPARγ) and retinoid X receptor alpha (RXRα), which are critical in regulating adipogenesis. The activation of these receptors leads to increased expression of genes associated with fat cell differentiation.

  • Key Findings :
    • The compound induced adipogenesis in human multipotent mesenchymal stromal cells (MSCs).
    • It significantly increased the expression of adipocyte marker genes such as FABP4 and PPARγ-2 at concentrations as low as 10 µM.
    • Antagonists of PPARγ and RXRα inhibited the adipogenic effects of the compound, suggesting a receptor-mediated mechanism .
Concentration (µM)Gene Expression (Relative to Control)
01.0
101.8
503.2

2. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. It was isolated from endophytic fungi and has been shown to inhibit quorum sensing in Pseudomonas aeruginosa, a major cause of hospital-acquired infections.

  • Mechanism of Action :
    • The compound reduced the secretion of virulence factors and biofilm formation in Pseudomonas aeruginosa.
    • It inhibited the expression of quorum sensing-related genes such as lasI and rhlR.
TreatmentBiofilm Formation (%)Virulence Factor Production (%)
Control100100
2,4-DTBP (10 µM)3025

3. Potential Therapeutic Applications

The biological activities of this compound suggest potential therapeutic applications in obesity management due to its role in adipogenesis regulation. Additionally, its antimicrobial properties indicate possible use in combating antibiotic-resistant infections.

Case Studies

A study conducted on the effects of this compound highlighted its ability to modulate metabolic pathways associated with obesity. In vitro experiments demonstrated that treatment with the compound led to significant increases in lipid accumulation in MSCs, supporting its role as an obesogen .

Another case study focused on its antimicrobial efficacy against Pseudomonas aeruginosa. The results indicated that combining this compound with traditional antibiotics enhanced bacterial clearance in biofilm models .

Q & A

Q. What are the optimal synthetic routes for preparing (2,4-Di-tert-butylphenyl)amine hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from 2,4-di-tert-butylphenol. Key steps include nitration, reduction to the amine, and subsequent hydrochloride salt formation. For optimization:
  • Use palladium or copper catalysts for hydrogenation during nitro-group reduction .
  • Control temperature (e.g., 50–80°C) and solvent polarity (e.g., ethanol or dichloromethane) to improve yield .
  • Monitor intermediate purity via thin-layer chromatography (TLC) .
    Example Reaction Conditions :
StepCatalyst/SolventTemperatureYield
NitrationHNO₃/H₂SO₄0–5°C~70%
ReductionPd/C, H₂50°C85%

Q. Which analytical techniques are critical for characterizing this compound, and how are they applied?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structure via tert-butyl proton signals (δ ~1.3 ppm) and aromatic protons (δ ~6.8–7.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 280.2) .
  • HPLC : Quantify purity (>95%) using C18 columns with acetonitrile/water mobile phases .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :
  • Use PPE (gloves, goggles) and work in a fume hood due to potential irritancy .
  • Store in airtight containers at 2–8°C to prevent hygroscopic degradation .
  • Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Reproducibility Checks : Repeat assays under standardized conditions (e.g., pH 7.4, 37°C) using validated cell lines (e.g., HEK293T or CHO) .
  • Orthogonal Assays : Combine enzymatic inhibition studies with cellular viability assays (e.g., MTT) to cross-validate results .
  • Dose-Response Analysis : Use logarithmic concentration ranges (1 nM–100 µM) to identify EC₅₀/IC₅₀ values and rule out off-target effects .

Q. What computational strategies can predict the interaction of this compound with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to model binding to receptors (e.g., GPCRs or kinases) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
  • QSAR Models : Corate substituent effects (e.g., tert-butyl steric bulk) with activity data to design analogs .

Q. How can reaction mechanisms involving this compound be elucidated under varying experimental conditions?

  • Methodological Answer :
  • Kinetic Studies : Track reaction rates via UV-Vis spectroscopy under varying temperatures (25–60°C) and solvent polarities (e.g., DMF vs. THF) .
  • Isotopic Labeling : Use ¹⁵N-labeled amines to trace intermediates via NMR .
  • DFT Calculations : Simulate transition states (e.g., B3LYP/6-31G*) to identify rate-limiting steps .

Data Contradiction Analysis

Q. How should researchers address discrepancies in solubility or stability data across studies?

  • Methodological Answer :
  • Controlled Solubility Tests : Measure solubility in buffered solutions (pH 1–10) using nephelometry .
  • Accelerated Stability Studies : Incubate samples at 40°C/75% RH for 4 weeks and analyze degradation via HPLC .
  • Cross-Validate : Compare results with PubChem/CAS data (e.g., PubChem CID 1201633) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.